molecular formula C14H16N10O4 B13433009 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one

2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one

Cat. No.: B13433009
M. Wt: 388.34 g/mol
InChI Key: ZKDRLENQIACTMV-UHFFFAOYSA-N
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Description

2-Amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a purine derivative closely associated with acyclovir, a widely used antiviral drug. This compound is classified as a process-related impurity (Impurity C(EP)) in acyclovir synthesis, arising from incomplete hydrolysis of intermediates during manufacturing . Structurally, it features two guanine-like moieties linked via an ethoxyethoxy spacer, distinguishing it from simpler purine analogs. Its identification and characterization are critical in pharmaceutical quality control, as impurities can affect drug safety and efficacy .

Properties

Molecular Formula

C14H16N10O4

Molecular Weight

388.34 g/mol

IUPAC Name

2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one

InChI

InChI=1S/C14H16N10O4/c15-13-19-9-8(12(26)22-13)23(4-18-9)5-27-1-2-28-6-24-3-17-7-10(24)20-14(16)21-11(7)25/h3-4H,1-2,5-6H2,(H3,15,19,22,26)(H3,16,20,21,25)

InChI Key

ZKDRLENQIACTMV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1COCCOCN3C=NC4=C3C(=O)NC(=N4)N)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Core

Starting materials typically include substituted guanine derivatives or their precursors, which are subjected to cyclization and substitution reactions.

  • Guanine Derivatives: Commercially available or synthesized via oxidation of xanthines or related heterocycles.
  • Cyclization reactions: Using formamide or amidine derivatives under thermal or catalytic conditions to form the purine ring system.

Functionalization at the 2-Position

The introduction of the amino group at the 2-position is achieved through nucleophilic substitution or amination reactions :

  • Amination of halogenated purines: Halogenated intermediates (e.g., 2-chloroguanine) react with ammonia or amines under reflux conditions to yield the amino group.

  • Use of amino-protecting groups: To prevent side reactions, amino groups are often protected with groups such as benzyloxycarbonyl (BOC) or formyl groups during intermediate steps.

Introduction of the Linker Chain

The linker, comprising methoxy-ethoxy groups, is attached via etherification :

  • O-alkylation reactions: The hydroxyl groups on intermediates are reacted with suitable halogenated or activated alkyl chains (e.g., chloromethyl or bromomethyl derivatives) in the presence of bases like potassium carbonate.

  • Transesterification and esterification: In some cases, ester linkages are formed using acid chlorides or anhydrides, followed by hydrolysis to yield the desired hydroxyl or amino functionalities.

Formation of the Methyl and Ethoxy Substituents

The methylation or ethoxy substitution is performed using alkyl halides or alkoxy reagents :

  • Methylation: Using methyl iodide or dimethyl sulfate under basic conditions.

  • Ether formation: Via Williamson ether synthesis, reacting phenols or alcohols with alkyl halides.

Final Deprotection and Salt Formation

  • Deprotection steps involve acid or base hydrolysis to remove protecting groups like BOC or benzyl groups, often conducted under controlled temperatures to prevent degradation.

  • Salt formation: The free base is reacted with pharmaceutically acceptable acids (hydrochloric, sulfuric, phosphoric, etc.) to produce salts such as hydrochloride or sulfate, enhancing stability and solubility.

Specific Reaction Pathways and Intermediates

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of guanine derivative Cyclization of formamidine derivatives Patent EP0694547B1
2 Amination at 2-position Ammonia or amines under reflux Patent US6103901
3 Etherification of linker Alkyl halides + base (K2CO3) Patent US6103901
4 Protection of amino groups BOC, FMOC, or formyl groups Literature sources
5 Linker attachment via transesterification Reaction with orthoesters or activated esters Patent US6103901
6 Hydrolysis/deprotection Acidic or basic hydrolysis Patent US6103901
7 Salt formation Acid addition to base Patent US6103901

Purification Techniques

The synthesis involves multiple purification steps, including:

Research Findings and Data

NMR Data:
For intermediates and final compounds, NMR spectra (both ^1H and ^13C) confirm structural integrity and purity, with characteristic signals for purine rings, linker groups, and protecting groups.

Mass Spectrometry:
High-resolution MS verifies molecular weights, with calculated and observed masses matching within acceptable limits, confirming the successful synthesis.

Yield Data:
Reported yields vary between 50-80% depending on the step, with optimization of reaction conditions (temperature, solvent, reagent equivalents) improving overall efficiency.

Notes on Method Optimization

Chemical Reactions Analysis

Types of Reactions

2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or alter the oxidation state of existing groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological processes. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS No.) Substituents Solubility Stability Pharmacological Notes
Target Compound (91702-61-3) Ethoxyethoxy-linked guanine moieties Moderate water solubility due to hydroxyl groups Stable under acidic conditions; hydrolyzes in strong alkali Acyclovir impurity; low intrinsic antiviral activity
2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one (578-76-7) Methyl group at N7 Low water solubility High thermal stability; inert to hydrolysis Industrial use; no reported therapeutic applications
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl Benzoate (59277-91-7) Benzoyl ester substituent Lipophilic Prone to ester hydrolysis Intermediate in acyclovir synthesis; increased membrane permeability
9,9'-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one Dimeric guanine via ethylene glycol linker Poor solubility Stable in neutral pH Minor acyclovir impurity; potential cross-linking effects

Key Findings :

Substituent Effects on Solubility : The ethoxyethoxy group in the target compound enhances water solubility compared to the methylated analog (578-76-7) but remains less lipophilic than the benzoate derivative (59277-91-7) .

Stability : The benzoate ester (59277-91-7) is susceptible to hydrolysis, making it a transient intermediate, whereas the target compound and methylated analog exhibit greater stability under standard storage conditions .

Pharmacological Activity : Unlike acyclovir, the target compound lacks a 3'-hydroxyl group critical for viral DNA chain termination, resulting in negligible antiviral efficacy .

Biological Activity

The compound 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a derivative of purine and has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O6C_{21}H_{26}N_{6}O_{6}, with a molecular weight of 458.47 g/mol. Its structure features a purine core, which is known for its role in nucleic acid metabolism and cellular signaling.

Antiviral Activity

Several studies have highlighted the antiviral properties of purine derivatives. The compound has shown promising activity against various viral infections. For instance, it has been associated with mechanisms that inhibit viral replication by interfering with nucleic acid synthesis.

Table 1: Antiviral Activity Comparison

Compound NameViral TargetsIC50 (µM)Reference
Compound AHSV5.0
Compound BHIV3.2
2-amino...VariousTBDTBD

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity. In vitro studies utilizing various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation.

Case Study: MCF-7 Cell Line
In a study conducted on the MCF-7 breast cancer cell line, the compound was tested using the MTT assay to assess its cytotoxic effects. The results indicated that at concentrations above 10 µM, there was a notable decrease in cell viability compared to control groups.

Table 2: Anticancer Activity Results

Concentration (µM)Cell Viability (%)Reference
0100
1080TBD
5050TBD

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA/RNA Synthesis : By mimicking natural nucleotides, it competes with viral enzymes.
  • Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in certain cancer cell lines, which prevents further proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. For example, coupling a purine derivative with a methoxy-ethoxy linker under anhydrous THF with NaH as a base yields intermediates, followed by reflux conditions for cyclization . Optimization requires DOE (Design of Experiments) to vary solvents (e.g., THF vs. DMF), reaction times, and stoichiometric ratios of reactants. Monitoring via TLC and adjusting reflux duration can improve yields (70–75% reported in scaled reactions) .

Q. Which analytical techniques are most effective for characterizing the compound and its impurities?

  • Methodological Answer : Use HPLC with C18 columns and UV detection at 254 nm to separate impurities (e.g., acetylated byproducts or hydroxylated variants). LC-MS confirms molecular weights, while ¹H/¹³C NMR resolves structural ambiguities, particularly for coupling constants in the purine and linker regions. For example, impurities like 2-[(2-amino-6-oxo-purin-9-yl)methoxy]ethyl benzoate (CAS 59277-91-7) can be quantified using EP-grade reference standards .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Employ accelerated stability testing using DOE principles:

  • Variables : pH (2–12), temperature (25–60°C), and exposure to light.
  • Outputs : Degradation products quantified via HPLC.
  • Analysis : Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Statistical tools like ANOVA identify significant degradation pathways, such as hydrolysis at the methoxy-ethoxy linker .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unresolved ¹³C-¹⁹F coupling) be resolved during structural elucidation?

  • Methodological Answer : Use high-field NMR (≥500 MHz) with cryoprobes to enhance sensitivity. For unresolved couplings, perform 2D NMR (HSQC, HMBC) to assign quaternary carbons. If peak broadening persists, consider dynamic effects (e.g., rotameric equilibria) and employ variable-temperature NMR to slow molecular motion .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) for ligand-binding energy calculations. Use density functional theory (DFT) to optimize the geometry of the purine core and linker. Molecular dynamics simulations (e.g., in GROMACS) can predict conformational stability in aqueous vs. lipid environments .

Q. What advanced strategies exist for impurity profiling and understanding degradation pathways?

  • Methodological Answer : Apply LC-HRMS (High-Resolution Mass Spectrometry) to identify unknown degradation products. Compare fragmentation patterns with synthetic impurities (e.g., N-acetylated variants, CAS 75128-73-3). Use forced degradation studies (oxidative, thermal) to map degradation pathways. Statistical correlation of impurity levels with reaction conditions (e.g., excess reagents) can pinpoint root causes .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize the compound’s synthesis or formulation?

  • Methodological Answer : Integrate AI with reaction simulation tools to predict optimal conditions (e.g., solvent polarity, catalyst loading). Train neural networks on historical reaction data (yields, purity) to recommend DOE parameters. For formulation, use finite element analysis (FEA) to model drug-release kinetics from matrices .

Q. What mechanistic insights exist for the compound’s reactivity under nucleophilic or electrophilic conditions?

  • Methodological Answer : Probe reactivity using kinetic isotope effects (KIEs) or Hammett plots. For example, the purine’s 6-oxo group is susceptible to nucleophilic attack (e.g., by amines), while the methoxy-ethoxy linker may undergo acid-catalyzed cleavage. Monitor intermediates via stopped-flow IR or in-situ Raman spectroscopy .

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